molecular formula C25H21BrO4 B11648281 Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11648281
M. Wt: 465.3 g/mol
InChI Key: HTWUOKNAOMYZAN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the following structural formula:

C15H15BrO6\text{C}_{15}\text{H}_{15}\text{BrO}_6 C15​H15​BrO6​

This compound belongs to the benzofuran class, which contains a fused benzene and furan ring system. The presence of the bromine atom and the ester group in its structure makes it interesting for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the bromination of a precursor compound followed by esterification. Here’s a simplified synthetic route:

  • Bromination: : Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be synthesized by brominating the corresponding phenolic precursor. N-bromosuccinimide (NBS) is often used as the brominating agent.

  • Esterification: : The brominated phenol is then esterified with ethyl alcohol (ethanol) to form the final compound.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. Detailed industrial methods may be proprietary, but the principles remain consistent with the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactions: Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various reactions:

    Bromination: The bromine atom at the benzylic position can participate in substitution reactions.

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) is commonly used for bromination.

    Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.

Major Products: The major product of bromination is the target compound itself. Ester hydrolysis yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Its properties make it interesting for materials applications.

Mechanism of Action

The exact mechanism of action depends on the specific context (e.g., drug development, biological activity). It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.

Properties

Molecular Formula

C25H21BrO4

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-18-12-8-7-9-16(18)2)20(26)14-21(19)30-24(23)17-10-5-4-6-11-17/h4-14H,3,15H2,1-2H3

InChI Key

HTWUOKNAOMYZAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3C)Br)C4=CC=CC=C4

Origin of Product

United States

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